Aralkylamines
Aralkylamines are a class of organic compounds characterized by the presence of an amino group (-NH₂) attached to an aryl (benzene or substituted benzene) ring. These compounds are widely used in various industries due to their unique chemical properties and functional groups.
Structurally, aralkylamines can be synthesized from the corresponding aryl halides through nucleophilic substitution reactions followed by amino group addition. The aromaticity of the aryl ring confers stability and reactivity to these molecules, making them versatile building blocks for diverse applications.
In pharmaceuticals, aralkylamines serve as intermediates or active ingredients in the synthesis of drugs with antihistaminic, antidepressant, and analgesic properties. They can also act as proton donors or acceptors due to their amine functionality, contributing to their potential use in catalysis.
Furthermore, these compounds find applications in the textile industry for dyeing and finishing processes, electronics for surface treatments, and agriculture as pesticides or herbicides. Their broad applicability is attributed to their ability to form strong hydrogen bonds with other molecules, influencing solubility, reactivity, and biological activity.
Overall, aralkylamines represent a valuable group of compounds in organic chemistry, offering a range of functional properties that are essential across multiple sectors.

Related Literature
-
Wolfram W. Rudolph,Gert Irmer Dalton Trans., 2015,44, 18492-18505
-
Jiating Xu,Ruichan Lv,Shaokang Du,Shili Gai,Fei He,Dan Yang,Piaoping Yang J. Mater. Chem. B, 2016,4, 4138-4146
-
Syed Abdul Ahad,Seamus Kilian,Maria Zubair,Vasily A. Lebedev,Karrina McNamara,Kevin M. Ryan,Tadhg Kennedy,Hugh Geaney J. Mater. Chem. A, 2021,9, 20626-20634
-
Germán Sciaini,Ernesto Marceca Phys. Chem. Chem. Phys., 2002,4, 3400-3406
-
Jeffrey D. Rimer,Katy N. Olafson,Megan A. Ketchum CrystEngComm, 2015,17, 7790-7800
-
Yuichi Negishi,Wataru Kurashige,Yoshiki Niihori,Takeshi Iwasa,Katsuyuki Nobusada Phys. Chem. Chem. Phys., 2010,12, 6219-6225
-
Lai Y. Chan,Danieli F. Buccini,Samilla B. Rezende,Marcelo D. T. Torres,Ítala C. Silva,Sónia Gonçalves,Timothy K. Lu,Nuno C. Santos,Cesar de la Fuente-Nunez,David J. Craik Chem. Sci., 2022,13, 9410-9424
-
Alexandre Legrand,Takashi Uemura Mol. Syst. Des. Eng., 2023,8, 316-322
-
Shan-Shan Li,Ai-Jun Wang,Yuan-Yuan Hu,Ke-Ming Fang,Jian-Rong Chen,Jiu-Ju Feng J. Mater. Chem. A, 2014,2, 18177-18183
-
Yu Chen,Bohang Song,Li Lu,Junmin Xue Nanoscale, 2013,5, 6797-6803
Recommended suppliers
-
Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
河南东延药业有限公司Factory Trade Brand reagentsCompany nature: Private enterprises
-
Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsCompany nature: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagentsCompany nature: Private enterprises
Recommended products
-
Semaglutide Cas No: 910463-68-2
-
Tirzepatide Cas No: 2023788-19-2
-
Crisaborole Cas No: 906673-24-3
-
Cabozantinib S-malate Cas No: 1140909-48-3
-
Bucladesine sodium Cas No: 16980-89-5